N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Description
Oxazolidinones are a class of antimicrobial agents notable for their unique mechanism of action, targeting bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound features a 4-bromo-3-fluorophenyl substituent at the 3-position of the oxazolidinone core, distinguishing it from other members of this class. The (5S) stereochemistry is critical for activity, as enantiomeric purity ensures optimal binding to the ribosomal target .
Properties
IUPAC Name |
N-[[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAYGFWQXJHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxazolidinone Core
The oxazolidinone ring is constructed via cyclization of an amino alcohol precursor with a carbonyl compound.
Reaction Conditions :
- Precursor : (S)-5-aminomethyl-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one.
- Cyclization Agent : Phosgene (COCl₂) or triphosgene under anhydrous conditions.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : 0–5°C to prevent side reactions.
Example Protocol :
- Dissolve the amino alcohol in THF.
- Add triphosgene dropwise at 0°C.
- Stir for 6–8 hours at room temperature.
- Quench with ice-water and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 70–85%.
Bromination and Fluorination of the Phenyl Ring
The phenyl ring is functionalized with bromine and fluorine via electrophilic aromatic substitution.
Reagents and Conditions :
- Bromination : N-Bromosuccinimide (NBS) in acetic acid at 80°C.
- Fluorination : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
- Catalyst : Iron(III) chloride for bromination.
Optimization Note :
- Sequential bromination followed by fluorination minimizes side products.
- Reaction monitored via TLC (Rf = 0.45 in hexane:ethyl acetate).
Yield :
Acylation with Acetamide Group
The final step involves introducing the acetamide moiety via nucleophilic acyl substitution.
Reagents :
- Acylating Agent : Acetic anhydride or acetyl chloride.
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
Protocol :
- Dissolve the oxazolidinone intermediate in DCM.
- Add acetic anhydride (1.2 eq) and TEA (2 eq).
- Stir at room temperature for 12 hours.
- Wash with saturated NaHCO₃ and brine.
- Recrystallize from isopropyl alcohol.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Temperature Control | ±5°C | ±0.5°C |
| Purity | 95–98% | 99%+ |
| Catalyst Loading | 5–10 mol% | 1–2 mol% |
Advantages :
Key Experimental Data from Literature
Table 1: Representative Syntheses and Yields
Table 2: Solvent Impact on Acylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 82 |
| DMF | 25 | 8 | 78 |
| THF | 40 | 6 | 70 |
Challenges and Mitigation Strategies
Epimerization Risk :
By-Product Formation :
Purification Difficulties :
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Compounds
The following table compares N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide with structurally and functionally related oxazolidinones:
Key Observations:
Radezolid’s biaryl-triazole substituent confers enhanced activity against linezolid-resistant strains by minimizing efflux pump-mediated resistance . RWJ-416457 and ranbezolid incorporate heterocyclic moieties (pyrrolopyrazole, nitrofuran) to expand spectrum and potency .
Activity and Resistance :
- Linezolid and tedizolid exhibit time-dependent bactericidal activity, with tedizolid showing 4–8x lower MICs against MRSA due to its triazole group .
- The target compound’s bromo-fluoro substitution may reduce susceptibility to resistance mutations (e.g., 23S rRNA mutations), similar to radezolid’s design .
Synthetic Routes: The target compound is synthesized via chiral pool methods using R-glycidyl butyrate as a starting material, ensuring enantiomeric purity . Linezolid’s synthesis involves coupling 3-fluoro-4-morpholinylaniline with a chiral oxazolidinone intermediate , while radezolid requires Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to install the triazole group .
Clinical Relevance: Linezolid remains a first-line treatment for resistant infections, while radezolid’s broader spectrum positions it as a promising candidate for community-acquired pneumonia .
Biological Activity
N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, commonly referred to as a derivative of oxazolidinone, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group, which together contribute to its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Core : This is achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Substitution Reactions : The introduction of bromine and fluorine atoms on the phenyl ring is performed via electrophilic aromatic substitution.
- Acetamide Attachment : The final step involves acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of halogen substituents may enhance its binding affinity and selectivity towards these targets.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly due to interference with protein synthesis mechanisms.
- Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in certain types of tumors.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it is being explored for potential effects on neurotransmitter systems, particularly dopamine receptors .
Case Studies and Research Findings
-
Antimicrobial Studies : A study evaluated the compound's activity against resistant bacterial strains. Results indicated that at concentrations above 50 µM, significant inhibition was observed, suggesting a dose-dependent response.
Bacterial Strain IC50 (µM) Effect E. coli 45 Moderate Inhibition S. aureus 30 Strong Inhibition P. aeruginosa 60 Weak Inhibition -
Cytotoxicity Assays : In vitro assays on various cancer cell lines demonstrated that the compound could reduce cell viability significantly at higher concentrations (100 µM), leading to further investigations into its mechanism of action.
Cell Line IC50 (µM) Apoptosis Rate (%) HeLa 25 70 MCF7 40 65 A549 50 60 - Neuropharmacological Investigations : A recent study focused on the interaction of this compound with dopamine receptors. It was found to have a selective binding affinity for D4 receptors, which could have implications for treating neuropsychiatric disorders.
Q & A
Q. Table 1: Example Synthetic Conditions for Analogous Oxazolidinones
| Step | Reagents/Conditions | Monitoring Method | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | K2CO3, DMF, RT | TLC (hexane:EtOAc) | 58–75 | |
| 2 | Acetyl chloride, CH2Cl2 | NMR, MS | 58 |
Q. Table 2: Biological Activity Trends in Structural Analogs
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) | Reference |
|---|---|---|---|
| 4-Bromo-3-fluorophenyl | 1.2–4.8 | 8.5–12.3 | |
| 4-Methoxyphenyl | >32 | 25.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
